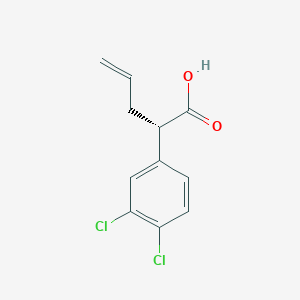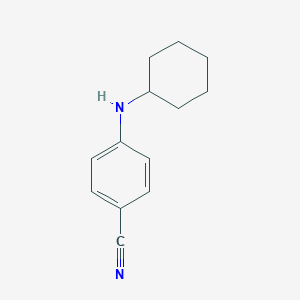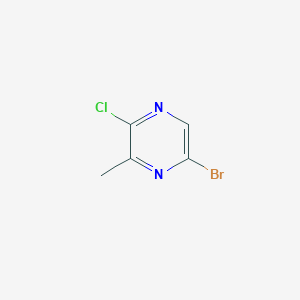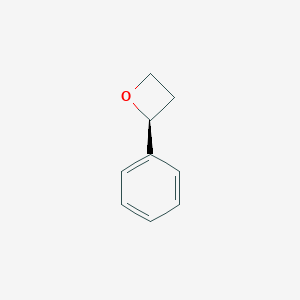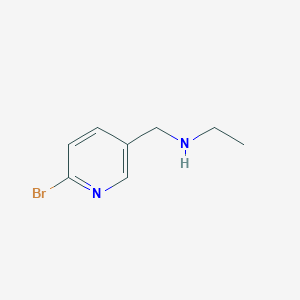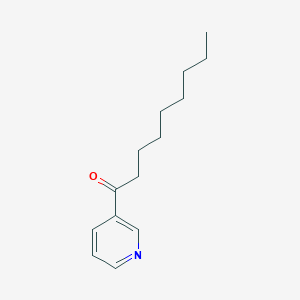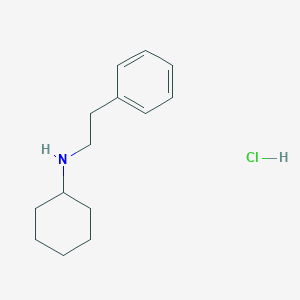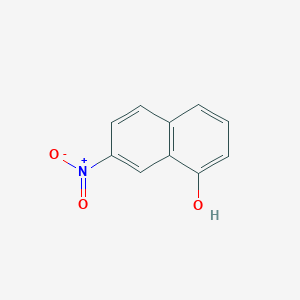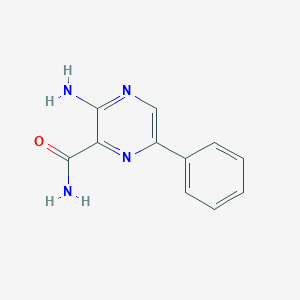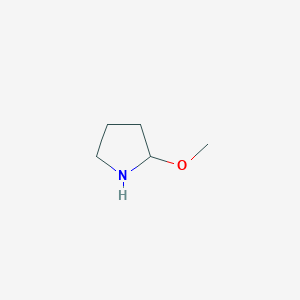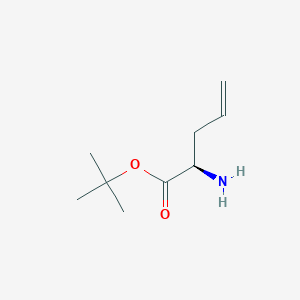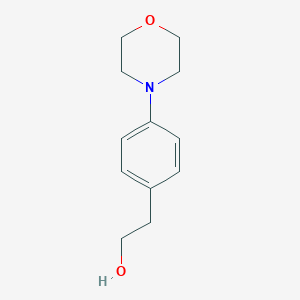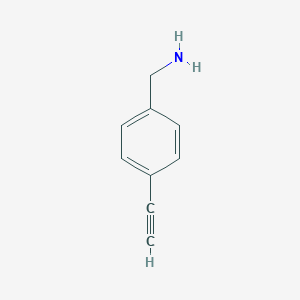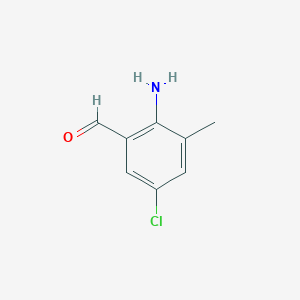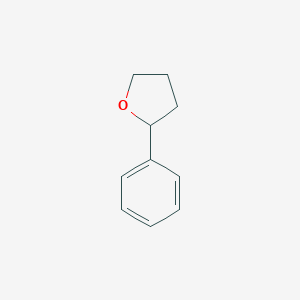
2-Phenyl-tetrahydrofuran
Vue d'ensemble
Description
2-Phenyl-tetrahydrofuran (2-PHF) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic ether with a five-membered ring structure consisting of two carbon atoms and three oxygen atoms. 2-PHF is a colorless liquid with a sweet, ether-like odor. It is insoluble in water but soluble in most organic solvents. 2-PHF has been used in various applications, including as a synthetic intermediate in the production of pharmaceuticals, agrichemicals, and other specialty chemicals. It is also used as a solvent in organic synthesis, as a reagent in organic reactions, and as a fuel additive.
Applications De Recherche Scientifique
1. Specific Scientific Field The field of study is Organic Chemistry, specifically focusing on the synthesis of tetrahydrofurans .
3. Methods of Application or Experimental Procedures One of the methods used for the formation of tetrahydrofuran cycles is the nucleophile opening of epoxides . This method was first described in 1978 by the group of Kishi and remains highly used in the synthesis of THF-containing compounds .
Photochemical Ring Expansion Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This application involves the synthesis of tetrahydrofuran derivatives through photochemical ring expansion reactions .
- Methods of Application or Experimental Procedures : The reaction mechanism involves oxygen and sulfur ylide mediated rearrangements. The ring expansion reactions of oxetane and thietane heterocycles are probed under metal-free, photochemical conditions .
- Results or Outcomes : The ring expansion proves highly efficient and allows the synthesis of tetrahydrofuran and thiolane heterocycles under mild and operationally simple reaction conditions .
Catalytic Oxidation of Tetrahydrofuran
- Specific Scientific Field : Catalysis
- Summary of the Application : This application involves the catalytic oxidation of tetrahydrofuran .
- Methods of Application or Experimental Procedures : The process uses bis(macrocyclic) complexes as catalysts and dilute H2O2 as the oxidant .
- Results or Outcomes : The catalytic process efficiently leads to the selective oxidation of tetrahydrofuran into tetrahydrofuran-2-one, with a small amount of tetrahydrofuran-2-ol and 4-hydroxybutyraldehyde also being produced .
Photochemical Ring Expansion Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This application involves the synthesis of tetrahydrofuran derivatives through photochemical ring expansion reactions .
- Methods of Application or Experimental Procedures : The reaction mechanism involves oxygen and sulfur ylide mediated rearrangements. The ring expansion reactions of oxetane and thietane heterocycles are probed under metal-free, photochemical conditions .
- Results or Outcomes : The ring expansion proves highly efficient and allows the synthesis of tetrahydrofuran and thiolane heterocycles under mild and operationally simple reaction conditions .
Catalytic Oxidation of Tetrahydrofuran
- Specific Scientific Field : Catalysis
- Summary of the Application : This application involves the catalytic oxidation of tetrahydrofuran .
- Methods of Application or Experimental Procedures : The process uses bis(macrocyclic) complexes as catalysts and dilute H2O2 as the oxidant .
- Results or Outcomes : The catalytic process efficiently leads to the selective oxidation of tetrahydrofuran into tetrahydrofuran-2-one, with a small amount of tetrahydrofuran-2-ol and 4-hydroxybutyraldehyde also being produced .
Propriétés
IUPAC Name |
2-phenyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYYJCQVZHDEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936484 | |
| Record name | 2-Phenyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-tetrahydrofuran | |
CAS RN |
16133-83-8 | |
| Record name | 2-Phenyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



